3-Hexanone, 5-methoxy-
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Overview
Description
3-Hexanone, 5-methoxy- is an organic compound belonging to the ketone family It is characterized by a six-carbon chain with a ketone functional group at the third carbon and a methoxy group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexanone, 5-methoxy- can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with an appropriate precursor to form the desired ketone. For instance, the reaction of 1-halo-4-methoxyl butane with magnesium metal forms a Grignard reagent, which then reacts with an acid chloride to produce 3-Hexanone, 5-methoxy- under controlled conditions .
Industrial Production Methods
Industrial production of 3-Hexanone, 5-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Hexanone, 5-methoxy- has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Hexanone, 5-methoxy- exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that influence various biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Hexanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methyl-3-hexanone: Similar structure but with a methyl group instead of a methoxy group, leading to variations in physical and chemical behavior.
Properties
CAS No. |
57134-35-7 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-methoxyhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(8)5-6(2)9-3/h6H,4-5H2,1-3H3 |
InChI Key |
QGCPPYLQSZAGQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)OC |
Origin of Product |
United States |
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